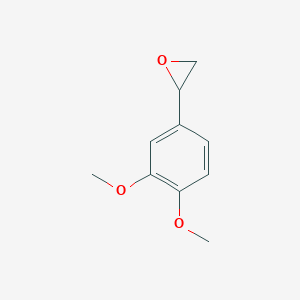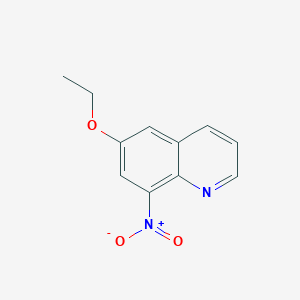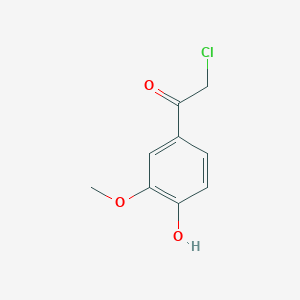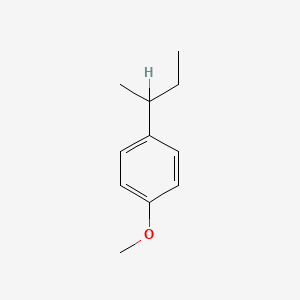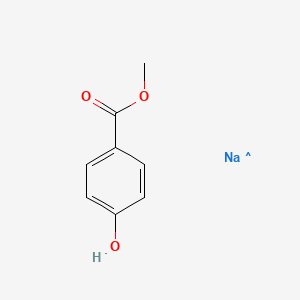
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-, methyl ester, sodium salt typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions generally include:
Esterification: 4-hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Neutralization: The resulting methyl ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet pharmaceutical and cosmetic standards .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to 4-hydroxybenzoic acid and methanol in the presence of an acid or base.
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens.
Major Products
Hydrolysis: 4-hydroxybenzoic acid and methanol.
Oxidation: Quinones or other oxidized phenolic compounds.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for calibration and validation of analytical methods.
Biology: Employed in studies of microbial growth inhibition and as a preservative in biological samples.
Medicine: Investigated for its antimicrobial properties and potential use in topical formulations.
Wirkmechanismus
The antimicrobial activity of benzoic acid, 4-hydroxy-, methyl ester, sodium salt is primarily due to its ability to disrupt microbial cell membranes and inhibit enzyme activity. The compound targets the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death . Additionally, it can interfere with microbial enzyme systems, further inhibiting growth and reproduction .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt is often compared with other parabens and phenolic compounds:
Methylparaben: Similar structure but lacks the sodium salt form, making it less soluble in water.
Ethylparaben: Slightly larger alkyl group, resulting in different solubility and antimicrobial properties.
Propylparaben: Even larger alkyl group, used in different formulations due to its distinct solubility and efficacy.
4-Hydroxybenzoic acid: The parent compound, which is less effective as a preservative due to lower solubility and antimicrobial activity.
This compound stands out due to its enhanced solubility and efficacy as a preservative, making it a preferred choice in various applications .
Eigenschaften
Molekularformel |
C8H8NaO3 |
|---|---|
Molekulargewicht |
175.14 g/mol |
InChI |
InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3; |
InChI-Schlüssel |
KRCMKUNIILUXPF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)O.[Na] |
melting_point |
The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C |
Physikalische Beschreibung |
White, hygroscopic powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridin-7-amine](/img/structure/B8790143.png)
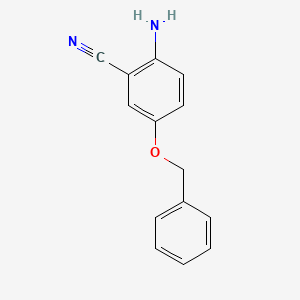
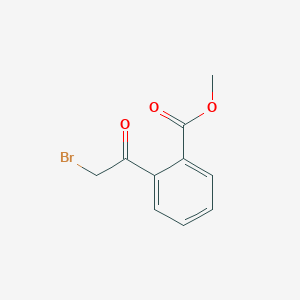
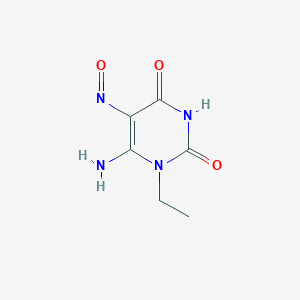
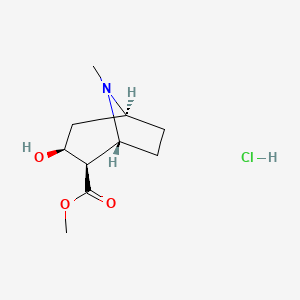
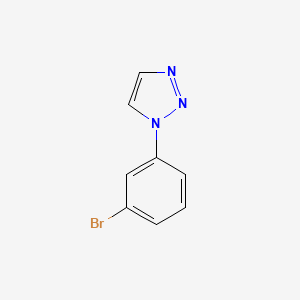
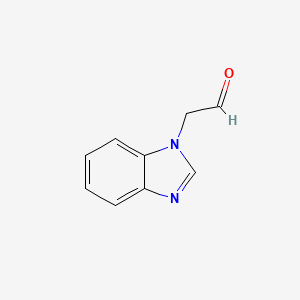
![6-(4-Fluorophenyl)-imidazo[2,1-b]oxazole](/img/structure/B8790202.png)
